molecular formula C8H12O5 B3203977 2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester CAS No. 10260-41-0

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester

Cat. No.: B3203977
CAS No.: 10260-41-0
M. Wt: 188.18 g/mol
InChI Key: LPLJNEHCXHAFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Furandicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C8H8O5 . It is a furanic molecule that can be converted to a wide range of highly valuable C6-bifunctionalized furanic products .


Synthesis Analysis

The synthesis of 2,5-Furandicarboxylic acid, dimethyl ester can be achieved through various methods. One such method involves a one-pot synthesis from galactaric (mucic) acid via dimethyl carbonate (DMC) chemistry . Another approach involves the oxidation reactions of various 2,5-disubstituted furans utilizing a variety of inorganic oxidants .


Molecular Structure Analysis

The molecular structure of 2,5-Furandicarboxylic acid, dimethyl ester consists of a furan ring with two carboxylic acid groups attached . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 2,5-Furandicarboxylic acid, dimethyl ester are diverse. For instance, it can be used as a precursor for monomer and polymer synthesis . Additionally, it can be converted into FDCA through oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Furandicarboxylic acid, dimethyl ester include a molecular weight of 184.1461 . More detailed properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis of Biobased Polymers

2,5-Furandicarboxylic acid is crucial for the production of biobased polymers and materials. A study details the synthesis of furan oligoesters via polytransesterification of dimethyl furan-2,5-dicarboxylate and aliphatic diols, using immobilized lipase. These biobased oligoesters are potential macromonomers for green processes (Cruz-Izquierdo et al., 2015).

Properties of Poly(ester amide)s

Research on novel poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA) demonstrates the influence of the 2,5-FDCA moiety on hydrogen bonding in these polymers. These poly(ester amide)s exhibit unique properties compared to their analogues (Wilsens et al., 2014).

Polyester Synthesis and Properties

A study focusing on different isomers of furandicarboxylic acid in polyester synthesis shows the effects of isomeric substitution on the properties of the resulting polyesters. These findings are significant for the development of new biobased materials (Thiyagarajan et al., 2014).

Future Directions

The future directions for 2,5-Furandicarboxylic acid, dimethyl ester are promising. It has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) . Furthermore, companies like Synvina and DuPont are investing in the production of FDCA and its derivatives, indicating a growing market interest .

Properties

IUPAC Name

dimethyl oxolane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJNEHCXHAFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester
Reactant of Route 5
Reactant of Route 5
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester
Reactant of Route 6
Reactant of Route 6
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.